molecular formula C14H15BF6O2 B1373241 2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073353-65-7

2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1373241
M. Wt: 340.07 g/mol
InChI Key: RHUHVJUDRBNCNY-UHFFFAOYSA-N
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Description

The compound “2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative. Boronic acids are known for their versatile reactivity and have found extensive use in organic synthesis .


Chemical Reactions Analysis

Boronic acids, such as this compound, are known to be highly effective catalysts for dehydrative amidation between carboxylic acids and amines . They are also used in Suzuki-coupling reactions to prepare aryl or heteroaryl derivatives .

Scientific Research Applications

Structural Analysis and Crystal Design

The compound has been utilized in the structural analysis of polymorphs and co-crystals. A study by Batsanov et al. (2012) explored the structural versatility of related dioxaborolane derivatives, demonstrating their propensity to form diverse crystalline structures and channel host-guest structures, which could have implications in materials science (Batsanov et al., 2012).

Synthesis and Reactions

The compound plays a role in the synthesis and reactions of silanes, as investigated by Matyjaszewski and Chen (1988). Their work involved the preparation of silanes with two triflate groups, exploring the displacement reactions and the effects of triflate groups on reactivity (Matyjaszewski & Chen, 1988).

Nanoparticle Synthesis

Fischer, Baier, and Mecking (2013) demonstrated the use of dioxaborolane derivatives in creating enhanced brightness emission-tuned nanoparticles. These nanoparticles, derived from heterodifunctional polyfluorene building blocks, show potential in applications like fluorescence imaging (Fischer, Baier, & Mecking, 2013).

Inhibitory Activity in Serine Proteases

Spencer et al. (2002) synthesized dioxaborolane derivatives and assessed their inhibitory activity against serine proteases, including thrombin. This research highlights the potential biomedical applications of these compounds (Spencer et al., 2002).

Molecular Structure Studies

Clegg et al. (1996) investigated the molecular structure of a related dioxaborolane compound, providing insights into the molecular configurations and interactions, crucial for understanding its chemical behavior (Clegg et al., 1996).

Polymer Synthesis

Yokozawa et al. (2011) studied the use of dioxaborolane in the precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization. This research is significant for the development of advanced polymeric materials (Yokozawa et al., 2011).

Safety And Hazards

Boronic acids can cause skin and eye irritation and may cause respiratory irritation . They should be handled with appropriate personal protective equipment, and exposure should be minimized .

Future Directions

Boronic acids continue to be a topic of interest in the field of organic synthesis due to their versatile reactivity. They are being explored for use in various applications, including the synthesis of pharmaceuticals and materials .

properties

IUPAC Name

2-[2,4-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)10-6-5-8(13(16,17)18)7-9(10)14(19,20)21/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUHVJUDRBNCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674691
Record name 2-[2,4-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1073353-65-7
Record name 2-[2,4-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073353-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2,4-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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